molecular formula C25H46N2O7 B15136472 Gageotetrin A

Gageotetrin A

Cat. No.: B15136472
M. Wt: 486.6 g/mol
InChI Key: BMMGKKOOKSVEEE-IWORHSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Gageotetrin A is synthesized through a hybrid biosynthesis pathway involving post-translational modifications such as lipidation. The preparation of this compound involves the use of specific reagents and conditions to achieve the desired structure. For instance, the preparation of the (S)- and ®-MTPA esters of 3-hydroxy fatty acids involves dissolving the compound in pyridine and stirring at room temperature .

Chemical Reactions Analysis

Gageotetrin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gageotetrin A has a wide range of scientific research applications In chemistry, it is used as a model compound for studying antimicrobial peptides In biology, it is studied for its antibacterial and antifungal propertiesIn industry, it can be used as a preservative or a biocontrol agent .

Mechanism of Action

The mechanism of action of Gageotetrin A involves disrupting the integrity of microbial cell membranes. It achieves this by interacting with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is similar to other antimicrobial peptides, which target the cell membrane to exert their effects .

Comparison with Similar Compounds

Gageotetrin A is unique due to its simpler molecular design compared to other antimicrobial peptides like daptomycin. Similar compounds include gageotetrin B, gageopeptides A-D, and peptide F3. These compounds share similar antimicrobial properties but differ in their specific structures and mechanisms of action .

Properties

Molecular Formula

C25H46N2O7

Molecular Weight

486.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C25H46N2O7/c1-5-18(4)11-9-7-6-8-10-12-19(28)16-22(29)26-20(13-14-23(30)31)24(32)27-21(25(33)34)15-17(2)3/h17-21,28H,5-16H2,1-4H3,(H,26,29)(H,27,32)(H,30,31)(H,33,34)/t18?,19-,20+,21+/m1/s1

InChI Key

BMMGKKOOKSVEEE-IWORHSITSA-N

Isomeric SMILES

CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)O

Canonical SMILES

CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)O

Origin of Product

United States

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